2-Hydroxy Estradiol 6-N3-Adenine
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Overview
Description
2-Hydroxy Estradiol 6-N3-Adenine is a biochemical compound with the molecular formula C23H27N5O3 and a molecular weight of 421.49 g/mol . It is a derivative of estradiol, a form of estrogen, and is used primarily in proteomics research . This compound is known for its unique structure, which combines the properties of both estradiol and adenine, making it a valuable tool in various scientific studies.
Preparation Methods
The synthesis of 2-Hydroxy Estradiol 6-N3-Adenine involves several steps, starting with the preparation of estradiol derivatives and adenine derivatives. The reaction conditions typically require specific catalysts and solvents to facilitate the coupling of these two components. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Hydroxy Estradiol 6-N3-Adenine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
2-Hydroxy Estradiol 6-N3-Adenine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxy Estradiol 6-N3-Adenine involves its interaction with specific molecular targets and pathways. It binds to estrogen receptors, modulating their activity and influencing the expression of target genes . Additionally, it may interact with adenine-binding proteins, affecting various cellular processes such as DNA replication and repair . The compound’s dual functionality allows it to exert complex biological effects, making it a valuable tool for studying hormone signaling and cellular regulation .
Comparison with Similar Compounds
2-Hydroxy Estradiol 6-N3-Adenine can be compared with other similar compounds, such as:
2-Hydroxy Estrone 6-N3-Adenine: This compound has a similar structure but differs in the position of the hydroxyl group and the presence of a ketone group instead of a hydroxyl group at the 17th position.
2-Hydroxy Estradiol: This compound lacks the adenine moiety, making it less versatile in terms of its biological applications.
The uniqueness of this compound lies in its combined properties of estradiol and adenine, allowing it to interact with both estrogen receptors and adenine-binding proteins, thereby providing a broader range of applications in scientific research .
Properties
CAS No. |
912671-55-7 |
---|---|
Molecular Formula |
C23H27N5O3 |
Molecular Weight |
421.501 |
IUPAC Name |
(8R,9S,13S,14S,17S)-6-(6-aminopurin-3-yl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C23H27N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,19,29-31H,2-6,24H2,1H3/t11-,13-,15+,16?,19+,23+/m1/s1 |
InChI Key |
SKTXDUKLUKAABT-MIPWJFNXSA-N |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=C6C5=NC=N6)N |
Synonyms |
(17β)-6-(6-Amino-3H-purin-3-yl)-estra-1,3,5(10)-triene-2,3,17-triol |
Origin of Product |
United States |
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